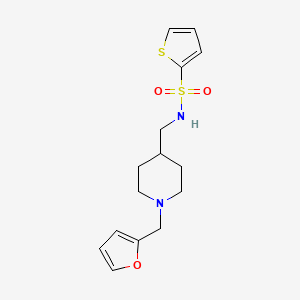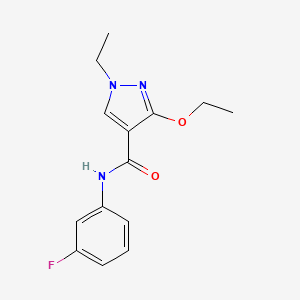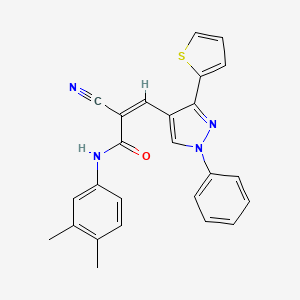![molecular formula C25H24N4O3 B2413988 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 941876-68-2](/img/structure/B2413988.png)
5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain a dihydroquinoline group, a pyrazolo[1,5-a]pyrazinone group, and an ethoxyphenyl group. Dihydroquinoline is a nitrogen-containing heterocycle . Pyrazolo[1,5-a]pyrazinone is a type of pyrazole, a class of organic compounds with a five-membered ring with three carbon atoms and two nitrogen atoms. The ethoxyphenyl group consists of a phenyl ring (a six-membered carbon ring) with an ethoxy group (–O–CH2CH3) attached.
Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The dihydroquinoline and pyrazolo[1,5-a]pyrazinone rings might undergo reactions typical of aromatic systems, while the ethoxy group could potentially be involved in ether cleavage reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the presence of polar groups, and the degree of conjugation in the molecule would all influence properties like solubility, melting point, and stability .Applications De Recherche Scientifique
Antimicrobial and Antimalarial Activities
Compounds derived from quinoline, similar in structure to the chemical , have been studied for their antimicrobial and antimalarial activities. For instance, derivatives of 4-hydroxyquinolin-2(1H)-ones demonstrated significant antimalarial and moderate antimicrobial activities, with some derivatives outperforming standard treatments in antimalarial evaluations (Sarveswari et al., 2014).
Anticancer Activities
The research also extends to anticancer applications, where novel quinoline derivatives have shown promise. A study on 2,4-dihydroxyquinoline derived disazo dyes found that some compounds exhibited cytotoxicity against cancer cell lines, alongside antimicrobial activities and DNA protection capabilities (Şener et al., 2018). Similarly, new derivatives incorporating the quinoline ring system have been synthesized and identified for their potential as antimicrobial agents, further highlighting the versatility of quinoline-based compounds in drug discovery (Raju et al., 2016).
DNA Protection and Synthesis Methodologies
In addition to therapeutic applications, these compounds have been examined for their DNA protection properties. This is critical in the development of drugs that can shield DNA from damage, thus preventing mutations and cancer progression. Studies involving the synthesis and evaluation of quinoline derivatives for their antioxidant properties in applications such as lubricating grease indicate the broad utility of these molecules beyond pharmaceuticals, encompassing materials science as well (Hussein et al., 2016).
Orientations Futures
Propriétés
IUPAC Name |
5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3/c1-2-32-20-11-9-18(10-12-20)21-16-23-25(31)27(14-15-29(23)26-21)17-24(30)28-13-5-7-19-6-3-4-8-22(19)28/h3-4,6,8-12,14-16H,2,5,7,13,17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPQYBYQMYWGQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)N4CCCC5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-bromophenyl)sulfonyl]-3-cyclopropyl-1H-pyrazole](/img/structure/B2413906.png)
![N-(benzo[d]thiazol-2-yl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide](/img/structure/B2413907.png)
![6-[6-[2-(butylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide](/img/structure/B2413910.png)


![diethyl 2-(5-chlorothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2413916.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-methylbut-2-enamide](/img/structure/B2413917.png)
![Methyl 7-methyl-4-oxo-2-(propylthio)-5-pyridin-3-yl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2413918.png)

![ethyl 6-benzyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2413924.png)
![3-Fluoro-4-[(1-methylpyrazol-3-yl)methoxy]phenylamine](/img/structure/B2413925.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2413928.png)